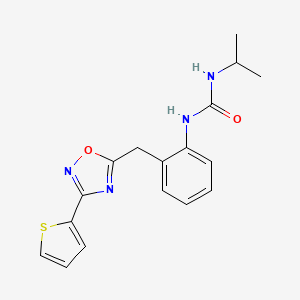
1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an oxadiazole ring, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiophene ring can be introduced via a palladium-catalyzed cross-coupling reaction. The final step involves the formation of the urea moiety through the reaction of an isocyanate with an amine .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the implementation of green chemistry principles to reduce the environmental impact of the synthesis .
化学反応の分析
Types of Reactions
1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced to form corresponding amines.
Substitution: The urea moiety can participate in nucleophilic substitution reactions
生物活性
1-Isopropyl-3-(2-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)urea is a compound that has garnered significant attention in medicinal chemistry due to its potential biological activities, particularly in anticancer research. This compound features a unique structural motif combining a thiophene ring and an oxadiazole moiety, which are known for their diverse pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is C17H18N4O2S, with a molecular weight of 342.41 g/mol. The compound's structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C17H18N4O2S |
| Molecular Weight | 342.41 g/mol |
| IUPAC Name | This compound |
| InChI Key | InChI=1S/C17H18N4O2S/c1... |
Anticancer Potential
Recent studies have highlighted the anticancer potential of derivatives related to this compound. For instance, compounds containing the oxadiazole scaffold have demonstrated significant antiproliferative activity against various cancer cell lines.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
| Compound | Cell Line | % Inhibition |
|---|---|---|
| Compound (97) | T-47D (Breast) | 90.47% |
| Compound (97) | SR (Leukemia) | 81.58% |
| Compound (97) | SK-MEL-5 (Melanoma) | 84.32% |
| Compound (97) | MDA-MB-468 (Breast) | 84.83% |
These results indicate that the compound exhibits high potency against multiple cancer types, suggesting its potential as a lead candidate for further development in cancer therapy .
The mechanism by which this compound exerts its anticancer effects may involve the inhibition of key signaling pathways associated with tumor growth and proliferation. Molecular docking studies have indicated that this compound can interact with specific targets such as epidermal growth factor receptor (EGFR), Src kinase, and interleukin pathways.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications to the thiophene and oxadiazole rings can significantly influence the biological activity of the compound. For example, substituents on the phenyl ring have been shown to enhance binding affinity and improve anticancer efficacy.
Figure 1: Proposed SAR for Oxadiazole Derivatives
SAR Diagram
Case Studies
Several case studies have been conducted to evaluate the biological activity of related compounds:
- Study on Antitumor Activity : A series of oxadiazole derivatives were synthesized and tested against various cancer cell lines. The study found that certain structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutics .
- In Vivo Studies : Animal models treated with derivatives of this compound showed significant tumor regression compared to control groups, indicating promising therapeutic potential .
特性
IUPAC Name |
1-propan-2-yl-3-[2-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11(2)18-17(22)19-13-7-4-3-6-12(13)10-15-20-16(21-23-15)14-8-5-9-24-14/h3-9,11H,10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUWCNNVGSVNDFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NC1=CC=CC=C1CC2=NC(=NO2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














